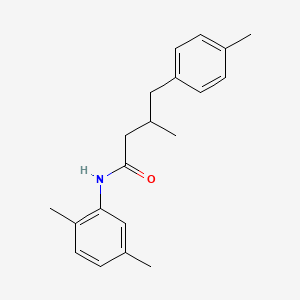
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been widely used in scientific research, particularly in the field of cancer research. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is known to induce mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been used to study the effects of environmental carcinogens on cancer development.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide works by inducing DNA damage, which can lead to mutations and the development of cancer. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause damage. This damage can lead to mutations in genes that regulate cell growth and division, ultimately leading to the development of cancer.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been shown to induce a number of biochemical and physiological effects, including the activation of oncogenes and the inhibition of tumor suppressor genes. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been shown to induce oxidative stress, which can lead to DNA damage and the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide in lab experiments is that it induces mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. However, N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has some limitations, including its toxicity and the fact that it only induces tumors in certain strains of rats.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide. One area of research is the development of new methods for synthesizing N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide that are more efficient and cost-effective. Another area of research is the development of new animal models for studying the effects of N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide on cancer development. Additionally, more research is needed to understand the mechanisms by which N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide induces DNA damage and the development of cancer, which could lead to the development of new cancer therapies.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 3-methyl-4-(4-methylphenyl)butanoyl chloride to yield N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-14-6-9-18(10-7-14)11-16(3)13-20(22)21-19-12-15(2)5-8-17(19)4/h5-10,12,16H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMQXRCSYCUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)